Cas no 1806031-05-9 (3-Bromo-2-chloro-4-(difluoromethyl)-6-methylpyridine)

3-Bromo-2-chloro-4-(difluoromethyl)-6-methylpyridine is a halogenated pyridine derivative with a distinct substitution pattern, offering versatility in synthetic applications. The presence of bromo and chloro groups at the 3- and 2-positions, respectively, enhances its reactivity in cross-coupling reactions, while the difluoromethyl group at the 4-position introduces unique electronic and steric properties. The methyl substituent at the 6-position further stabilizes the structure. This compound serves as a valuable intermediate in pharmaceutical and agrochemical research, particularly in the development of bioactive molecules. Its well-defined regiochemistry and functional group compatibility make it a practical choice for targeted modifications in heterocyclic chemistry.
3-Bromo-2-chloro-4-(difluoromethyl)-6-methylpyridine structure
1806031-05-9 structure
商品名:3-Bromo-2-chloro-4-(difluoromethyl)-6-methylpyridine
CAS番号:1806031-05-9
MF:C7H5BrClF2N
メガワット:256.475106954575
CID:4859024

3-Bromo-2-chloro-4-(difluoromethyl)-6-methylpyridine 化学的及び物理的性質

名前と識別子

    • 3-Bromo-2-chloro-4-(difluoromethyl)-6-methylpyridine
    • インチ: 1S/C7H5BrClF2N/c1-3-2-4(7(10)11)5(8)6(9)12-3/h2,7H,1H3
    • InChIKey: RZKZNHNNUCCUEC-UHFFFAOYSA-N
    • ほほえんだ: BrC1=C(N=C(C)C=C1C(F)F)Cl

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 158
  • トポロジー分子極性表面積: 12.9
  • 疎水性パラメータ計算基準値(XlogP): 3.5

3-Bromo-2-chloro-4-(difluoromethyl)-6-methylpyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029062549-1g
3-Bromo-2-chloro-4-(difluoromethyl)-6-methylpyridine
1806031-05-9 97%
1g
$1,579.40 2022-04-01

3-Bromo-2-chloro-4-(difluoromethyl)-6-methylpyridine 関連文献

3-Bromo-2-chloro-4-(difluoromethyl)-6-methylpyridineに関する追加情報

Professional Introduction to 3-Bromo-2-chloro-4-(difluoromethyl)-6-methylpyridine (CAS No. 1806031-05-9)

3-Bromo-2-chloro-4-(difluoromethyl)-6-methylpyridine, with the CAS number 1806031-05-9, is a significant compound in the field of pharmaceutical chemistry. This heterocyclic aromatic molecule features a pyridine core substituted with multiple functional groups, making it a valuable intermediate in the synthesis of various bioactive molecules. The presence of both bromo and chloro substituents, along with a difluoromethyl group, enhances its reactivity and makes it a versatile building block for drug discovery and development.

The compound's unique structural attributes have garnered attention in recent years due to its potential applications in medicinal chemistry. Specifically, the combination of electron-withdrawing and electron-donating groups on the pyridine ring influences its electronic properties, which are crucial for designing molecules with specific biological activities. Researchers have leveraged these characteristics to explore its utility in developing novel therapeutic agents.

In recent studies, 3-Bromo-2-chloro-4-(difluoromethyl)-6-methylpyridine has been utilized as a key precursor in the synthesis of small-molecule inhibitors targeting various disease pathways. For instance, its incorporation into kinase inhibitors has shown promise in preclinical models. The difluoromethyl group, in particular, is known to improve metabolic stability and binding affinity, which are critical factors in drug design. This has led to increased interest in exploring its derivatives as potential candidates for treating cancers and inflammatory diseases.

The bromo and chloro substituents on the pyridine ring further expand the compound's synthetic utility. These halogen atoms are excellent handles for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings. Such transformations allow chemists to introduce additional moieties, tailoring the molecule's properties for specific biological targets. This flexibility has made 3-Bromo-2-chloro-4-(difluoromethyl)-6-methylpyridine a cornerstone in the development of libraries of compounds for high-throughput screening.

Advances in computational chemistry have also played a pivotal role in optimizing the use of this compound. Molecular modeling studies suggest that modifications at the 2- and 6-position can significantly alter the pharmacokinetic profiles of derived molecules. By integrating experimental data with theoretical predictions, researchers can predict the most effective substitutions, streamlining the drug discovery process. This interdisciplinary approach highlights the importance of 3-Bromo-2-chloro-4-(difluoromethyl)-6-methylpyridine in modern pharmaceutical research.

The compound's role extends beyond mere intermediates; it serves as a scaffold for understanding structure-activity relationships (SARs). By systematically varying substituents and studying their effects on biological activity, scientists can uncover new insights into molecular recognition processes. These insights are invaluable for designing drugs that not only target specific pathways but also exhibit minimal off-target effects. The< strong> difluoromethyl group's influence on these interactions is particularly noteworthy, as it often enhances both potency and selectivity.

In conclusion, 3-Bromo-2-chloro-4-(difluoromethyl)-6-methylpyridine (CAS No. 1806031-05-9) represents a fascinating compound with broad applications in pharmaceutical chemistry. Its unique structural features and reactivity make it an indispensable tool for synthetic chemists and drug developers alike. As research continues to uncover new therapeutic opportunities, this molecule is poised to remain at the forefront of medicinal chemistry innovation.

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